molecular formula C10H9N3O4 B11026741 N-(cyanomethyl)-4-methoxy-3-nitrobenzamide

N-(cyanomethyl)-4-methoxy-3-nitrobenzamide

Cat. No.: B11026741
M. Wt: 235.20 g/mol
InChI Key: OFOSSEQWTBVCHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyanomethyl)-4-methoxy-3-nitrobenzamide is an organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyanomethyl group, a methoxy group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-4-methoxy-3-nitrobenzamide can be achieved through several methods. One common approach involves the reaction of 4-methoxy-3-nitrobenzoic acid with cyanomethylating agents under specific conditions. For instance, the reaction can be carried out using methyl cyanoacetate in the presence of a base such as potassium carbonate, followed by the addition of a suitable amine to form the desired benzamide derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent-free reactions, fusion methods, and the use of efficient catalysts to facilitate the formation of the target compound .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles like amines for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products

The major products formed from these reactions include various substituted benzamides, amino derivatives, and other functionalized compounds that retain the benzamide core structure .

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes by binding to key proteins. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(cyanomethyl)-4-methoxy-3-nitrobenzamide include other cyanoacetamides and benzamide derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of both the methoxy and nitro groups on the benzamide core allows for a diverse range of chemical transformations and applications .

Properties

Molecular Formula

C10H9N3O4

Molecular Weight

235.20 g/mol

IUPAC Name

N-(cyanomethyl)-4-methoxy-3-nitrobenzamide

InChI

InChI=1S/C10H9N3O4/c1-17-9-3-2-7(6-8(9)13(15)16)10(14)12-5-4-11/h2-3,6H,5H2,1H3,(H,12,14)

InChI Key

OFOSSEQWTBVCHC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC#N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.